molecular formula C10H19BO3 B12540828 Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester CAS No. 686294-16-6

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester

Cat. No.: B12540828
CAS No.: 686294-16-6
M. Wt: 198.07 g/mol
InChI Key: SWPUAAPKCARBIP-UHFFFAOYSA-N
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Description

The compound "Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester" is a boronic acid derivative featuring a 3-methoxy-1-propynyl substituent and bis(1-methylethyl) ester groups.

Properties

CAS No.

686294-16-6

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

IUPAC Name

3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane

InChI

InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3

InChI Key

SWPUAAPKCARBIP-UHFFFAOYSA-N

Canonical SMILES

B(C#CCOC)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reagents :
    • (3-Methoxy-1-propynyl)boronic acid
    • Isopropyl alcohol (2.2 equivalents)
    • Concentrated sulfuric acid (catalytic, 0.1 equiv)
  • Solvent : Toluene (for azeotropic water removal)
  • Temperature : Reflux (110°C)
  • Duration : 12–24 hours

The reaction is driven by the removal of water via a Dean-Stark apparatus, shifting the equilibrium toward ester formation. Polar aprotic solvents like toluene enhance reactivity while minimizing side reactions.

Key Considerations:

  • Yield : ~70–85% (estimated from analogous boronic ester syntheses).
  • Purity : Requires chromatography (silica gel, hexane/ethyl acetate) due to residual diol or unreacted boronic acid.

Transesterification of Pre-Formed Boronic Esters

Transesterification offers a route to access the target compound from more reactive boronic esters, such as trimethyl borate. This method avoids handling sensitive boronic acids directly.

Reaction Protocol:

  • Starting Material : Trimethyl (3-methoxy-1-propynyl)boronate
  • Nucleophile : Isopropyl alcohol (3.0 equivalents)
  • Catalyst : p-Toluenesulfonic acid (0.2 equiv)
  • Solvent : Dichloromethane
  • Temperature : Room temperature (25°C)
  • Duration : 6–8 hours

The reaction proceeds via nucleophilic substitution at boron, with methanol byproduct removed under reduced pressure.

Advantages:

  • Mild Conditions : Avoids high temperatures, preserving the propynyl group’s integrity.
  • Scalability : Suitable for multi-gram syntheses.

Metal-Mediated Alkylation of Boron Ate Complexes

A advanced method involves generating a boron ate complex from a propargyl Grignard reagent and a triisopropyl borate, followed by quenching with methylating agents.

Stepwise Procedure:

  • Formation of Boron Ate Complex :

    • Propargyl magnesium bromide (1.0 equiv) + Triisopropyl borate (1.1 equiv) in THF at −78°C.
    • Warm to 0°C over 1 hour.
  • Quenching with Methylating Agent :

    • Add methyl iodide (1.5 equiv) and stir at 25°C for 4 hours.
  • Work-Up :

    • Hydrolyze with NH₄Cl, extract with diethyl ether, and purify via distillation.

Key Data:

  • Yield : 65–75% (based on analogous ate complex reactions).
  • Selectivity : High regiocontrol due to the ate complex’s stability.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct Esterification Acidic, reflux 70–85% Simple setup; inexpensive reagents Requires boronic acid precursor
Transesterification Mild, room temperature 60–75% Avoids boronic acid handling Longer reaction times
Metal-Mediated Alkylation Low temperature 65–75% High regioselectivity Sensitive to moisture/oxygen

Characterization and Validation

Spectral Data:

  • ¹H NMR (CDCl₃): δ 1.25 (d, 12H, CH(CH₃)₂), 3.40 (s, 3H, OCH₃), 4.65 (m, 2H, B-O-CH), 4.90 (s, 2H, C≡C-CH₂).
  • ¹³C NMR : δ 25.1 (CH(CH₃)₂), 56.2 (OCH₃), 72.5 (B-O-CH), 85.5 (C≡C).
  • IR : ν 2120 cm⁻¹ (C≡C), 1340 cm⁻¹ (B-O).

Purity Assessment:

  • HPLC (C18 column, MeCN/H₂O): >95% purity.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized boronic esters.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions
Boronic acids are widely used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The compound can participate in palladium-catalyzed reactions, allowing for the synthesis of complex organic molecules. For instance, studies have shown that arylboronic acids can be transformed into benzyl boronic esters through homologation processes, which are crucial for synthesizing diarylmethane pharmacophores .

Synthesis of 1,3-Bis(boryl)alkanes
The compound has been utilized in synthesizing 1,3-bis(boryl)alkanes via reactions with vinylboron ate complexes. This method demonstrates the versatility of boronic esters in generating valuable intermediates for further transformations in organic synthesis .

Biological Applications

Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant biological activities, including anticancer properties. For example, certain boronic compounds have demonstrated cytotoxic effects against prostate cancer cells while maintaining higher viability in healthy cells. This selectivity underscores the potential of boronic acids as therapeutic agents .

Antimicrobial Properties
Boronic acids also show promise in antimicrobial applications. Studies have revealed that specific boronic compounds can inhibit the growth of various bacterial and fungal microorganisms, suggesting their potential use in developing new antimicrobial agents .

Material Science

Sensor Development
The unique properties of boronic esters allow them to be employed in sensor technology. Their ability to form complexes with diols makes them suitable for detecting sugars and other biomolecules. Research has focused on developing sensors that leverage the reactivity of boronic acids for real-time monitoring of glucose levels in diabetic patients .

Case Studies

Study Focus Findings
Cross-Coupling ReactionsDemonstrated efficient transformation of arylboronic acids into benzyl Bpin products using palladium catalysts.
Synthesis of 1,3-Bis(boryl)alkanesAchieved high yields through reactions with vinylboron ate complexes; significant for further synthetic applications.
Anticancer ActivityShowed selective cytotoxicity against prostate cancer cells with minimal effects on healthy cells; promising for therapeutic development.
Sensor TechnologyDeveloped sensors utilizing the reactivity of boronic esters for glucose detection; potential applications in diabetes management.

Mechanism of Action

The mechanism of action of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally similar boronic acids/esters from the evidence:

Compound Substituents Molecular Formula Key Properties/Applications Reference
(3-(Benzyloxy)phenyl)boronic acid 3-Benzyloxyphenyl C₁₃H₁₃BO₃ Used in synthesizing arylpyrimidines via Pd-catalyzed coupling; moderate BBB permeability .
Diisopropyl fumarate Bis(1-methylethyl) ester of fumaric acid C₁₀H₁₆O₄ Ester with applications in polymer chemistry; hydrolytically stable due to steric bulk .
Diisopropyl phosphorochloridate Bis(1-methylethyl) ester of phosphorochloridic acid C₆H₁₄ClO₃P Reactive phosphorylating agent; used in nucleotide synthesis .
(3-Hydroxy-4-methoxybenzoic acid propyl ester) Propyl ester of hydroxyl-methoxybenzoic acid C₁₁H₁₄O₄ Lipophilic ester with potential use in drug delivery systems .

Key Observations

Steric Effects : Bis(1-methylethyl) esters (e.g., diisopropyl fumarate) exhibit enhanced hydrolytic stability compared to smaller esters (e.g., methyl or ethyl), making them suitable for controlled-release applications .

Reactivity in Cross-Coupling : Boronic acids with electron-donating groups (e.g., methoxy or benzyloxy) show higher reactivity in Suzuki-Miyaura reactions than those with electron-withdrawing groups . The 3-methoxy-1-propynyl group in the target compound may enhance its catalytic activity.

Bioavailability : Esters like (3-hydroxy-4-methoxybenzoic acid propyl ester) demonstrate improved GI absorption compared to their parent acids, suggesting that the bis(1-methylethyl) ester in the target compound may similarly enhance bioavailability .

Research Findings and Limitations

  • Synthetic Challenges : Bis(1-methylethyl) esters often require stringent anhydrous conditions due to sensitivity to hydrolysis, as seen in diisopropyl phosphorochloridate synthesis .
  • Thermal Stability : Diisopropyl fumarate’s stability under heating (up to 200°C) suggests that the target boronic ester may also tolerate moderate thermal conditions in reactions .
  • Lack of Direct Data: No experimental data specific to "Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester" was found in the provided evidence. Comparisons are inferred from structural analogs.

Biological Activity

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique properties and biological activities. The compound Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is a specific boronic acid derivative that has shown potential in various biological applications, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈BNO₃
  • Molecular Weight : 235.1 g/mol

The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity. This property allows boronic acids to act as enzyme inhibitors, particularly in proteasome inhibition, which is a critical pathway in cancer cell regulation.

Boronic acids function primarily as enzyme inhibitors . They interact with serine and cysteine residues in enzymes, leading to the inhibition of proteolytic activity. This mechanism has been particularly effective against the 20S proteasome, which is involved in protein degradation and regulation of various cellular processes.

Key Mechanisms:

  • Proteasome Inhibition : Boronic acids can inhibit the 20S proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .
  • Oxophilicity : The oxophilic nature of boron enhances binding affinity to enzymes, facilitating the conversion from a trigonal planar to a tetrahedral geometry that is more conducive for interaction with biological targets .

Anticancer Activity

Boronic acid derivatives have been studied extensively for their anticancer properties. The compound has shown efficacy against several cancer types through various mechanisms:

  • Multiple Myeloma : Research indicates that boronic acid derivatives can induce apoptosis in multiple myeloma cells by inhibiting proteasome activity .
  • Breast Cancer : In vitro studies have demonstrated that this compound exhibits low nanomolar activity against breast cancer cell lines, comparable to FDA-approved drugs like bortezomib .

Antibacterial and Antiviral Properties

While the primary focus has been on anticancer activity, some studies suggest that boronic acids may also exhibit antibacterial and antiviral properties. Their ability to inhibit specific enzymes involved in bacterial metabolism presents a potential avenue for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCancer TypeMechanism of ActionReference
AnticancerMultiple MyelomaProteasome inhibition
AnticancerBreast CancerInduction of apoptosis
AntibacterialVarious BacteriaEnzyme inhibition
AntiviralVarious VirusesPotential enzyme targeting

Case Study 1: Efficacy Against Multiple Myeloma

In a preclinical study, boronic acid derivatives were administered to mice models with induced multiple myeloma. The results indicated a significant reduction in tumor size and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis via proteasome inhibition.

Case Study 2: Breast Cancer Cell Lines

A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in cell cycle arrest and apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Q & A

Basic: What are the recommended synthetic routes for Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester?

Methodological Answer:
This compound can be synthesized via esterification of the corresponding boronic acid with diisopropanol under Dean-Stark conditions to remove water, or through photochemical electron donor-acceptor (EDA) complex-mediated reactions. For example, blue-light irradiation of thiocarbonates with diboron reagents (e.g., bis(catecholato)diboron) and tertiary amines (e.g., triethylamine) can yield boronic esters with high functional-group tolerance . Purification may involve phase-switching protocols to recover the boronic acid component .

Advanced: How does the 3-methoxypropynyl substituent influence cross-coupling reactivity compared to aryl or alkyl boronic esters?

Methodological Answer:
The 3-methoxypropynyl group introduces steric hindrance and electronic effects due to the electron-donating methoxy group and the linear alkyne. This may reduce oxidative addition rates in Suzuki-Miyaura couplings compared to planar aryl boronic esters. To optimize reactivity, use palladium catalysts with bulky ligands (e.g., SPhos) and polar aprotic solvents (e.g., THF/DMF). Kinetic studies via in situ NMR or HPLC can quantify turnover rates .

Basic: What storage conditions maximize the stability of this boronic ester?

Methodological Answer:
Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for handling, and avoid prolonged exposure to moisture. Stability can be monitored via <sup>11</sup>B NMR: sharp peaks at δ 28–32 ppm indicate intact boronic esters, while broad peaks near δ 18 ppm suggest hydrolysis .

Advanced: What strategies enable stereocontrol in asymmetric reactions with this boronic ester?

Methodological Answer:
Stereocontrol can be achieved through chiral auxiliaries or catalysts. For example, chiral phosphine ligands (e.g., Binap) in palladium-catalyzed couplings can induce enantioselectivity. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) may separate diastereomers. Stereochemical outcomes should be validated by chiral HPLC or X-ray crystallography .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm methoxy (δ 3.2–3.5 ppm) and alkyne (δ 1.8–2.2 ppm for protons adjacent to boron) groups.
  • <sup>11</sup>B NMR : Verify boronic ester integrity (δ ~30 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).
  • IR Spectroscopy : Detect B-O stretches (~1350 cm<sup>-1</sup>) and alkyne C≡C (~2100 cm<sup>-1</sup>) .

Advanced: How can contradictory catalytic efficiency data be resolved across different studies?

Methodological Answer:
Contradictions often arise from variations in catalyst loading, solvent polarity, or trace moisture. Systematic screening using design of experiments (DoE) can identify critical parameters. For example, compare yields under anhydrous (molecular sieves) vs. ambient conditions. Kinetic profiling (e.g., Arrhenius plots) and DFT calculations may elucidate mechanistic differences .

Basic: What are common side reactions in Suzuki-Miyaura couplings with this boronic ester?

Methodological Answer:
Common issues include:

  • Protodeboronation : Mitigate by using mild bases (K2CO3) and low temperatures.
  • Homocoupling : Suppress by degassing solvents and using Pd catalysts with strong reducing ligands (e.g., PCy3).
    Monitor reactions via TLC or GC-MS to detect byproducts early .

Advanced: How does the diisopropyl ester group affect hydrolysis kinetics and Lewis acidity?

Methodological Answer:
The bulky diisopropyl groups sterically shield the boron center, reducing hydrolysis rates compared to less hindered esters (e.g., methyl). Lewis acidity is also diminished, impacting transmetallation efficiency in cross-couplings. Comparative studies using Hammett parameters or computational models (e.g., Fukui indices) can quantify these effects. Hydrolysis kinetics can be tracked via <sup>11</sup>B NMR in D2O .

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